Antibacterial Activity: Quinolone-3-acetic Acid Scaffold vs. Classical Fluoroquinolones
In a class-level comparison, 2-methyl-4-quinolone-3-acetic acid derivatives demonstrated broad-spectrum antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (Shigella sonnei, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi) using the broth dilution method. The most active compound, 6-bromo-2-methyl-4-quinolone-3-acetic acid (10e), exhibited an MIC50 against S. sonnei that was superior to the comparator fluoroquinolones ciprofloxacin and moxifloxacin [1]. This establishes that the quinolone-3-acetic acid scaffold—to which the target compound belongs—can achieve antibacterial potencies exceeding those of established 3-carboxylic acid fluoroquinolones. Direct quantitative data for the specific 3-carboxy-8-methoxy-4-oxo-1(4H)-quinolineacetic acid are not yet available in the primary literature, constituting a significant evidence gap [1].
| Evidence Dimension | Antibacterial potency (MIC50) against S. sonnei |
|---|---|
| Target Compound Data | Data not available for the specific compound; class representative (6-bromo-2-methyl-4-quinolone-3-acetic acid, 10e) showed an MIC50 value superior to ciprofloxacin and moxifloxacin. |
| Comparator Or Baseline | Ciprofloxacin and moxifloxacin (MIC50 values not individually specified in the source for this strain; class comparison based on reported relative potency) |
| Quantified Difference | Compound 10e was the most active against S. sonnei, outperforming both fluoroquinolone standards. |
| Conditions | Broth dilution method; MIC50 determination using EZ-Fit5 software; triplicate measurements. |
Why This Matters
This class-level data justifies the screening of 3-carboxy-8-methoxy-4-oxo-1(4H)-quinolineacetic acid as a potential antibacterial lead, particularly if differentiation from fluoroquinolone resistance mechanisms is sought.
- [1] Chattha, F. A.; Munawar, M. A.; et al. Synthesis of 2-methyl-4-quinolone-3-acetic acids with potential antibacterial activity. Journal of the Chilean Chemical Society 2012, 57 (3), 1237-1239. View Source
